molecular formula C7H9NO3S2 B146957 3-Acetyl-2-(methylaminosulfonyl)thiophene CAS No. 138891-01-7

3-Acetyl-2-(methylaminosulfonyl)thiophene

Cat. No.: B146957
CAS No.: 138891-01-7
M. Wt: 219.3 g/mol
InChI Key: OTWLSKTWKAMLMQ-UHFFFAOYSA-N
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Description

3-Acetyl-2-(methylaminosulfonyl)thiophene is a useful research compound. Its molecular formula is C7H9NO3S2 and its molecular weight is 219.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-N-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-5(9)6-3-4-12-7(6)13(10,11)8-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWLSKTWKAMLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442770
Record name 3-Acetyl-2-(methylaminosulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138891-01-7
Record name 3-Acetyl-2-(methylaminosulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Acetyl 2 Methylaminosulfonyl Thiophene

Retrosynthetic Analysis of 3-Acetyl-2-(methylaminosulfonyl)thiophene

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, several disconnections can be proposed.

The most intuitive and chemically robust disconnection is at the sulfonamide N-S bond . This leads to two key precursors: 3-acetylthiophene-2-sulfonyl chloride and methylamine (B109427). This approach is advantageous as it builds the complex functionality onto a pre-formed thiophene (B33073) ring.

A further disconnection of the C-S bond of the sulfonyl chloride group points back to 3-acetylthiophene (B72516). This suggests a forward synthesis commencing with the functionalization of a 3-acetylthiophene precursor. The key challenge in this pathway is the regioselective introduction of the sulfonyl group at the C2 position, adjacent to the existing acetyl group.

An alternative, though less common, disconnection involves the C-C bond of the acetyl group. This would lead to 2-(methylaminosulfonyl)thiophene, which would then require acylation at the C3 position. This route is often less efficient due to potential challenges in controlling the regioselectivity of acylation on a thiophene ring already bearing a deactivating sulfonyl group.

Therefore, the most promising retrosynthetic pathway is:

Retrosynthetic analysis of this compoundFigure 1: Proposed retrosynthetic pathway for this compound.

This analysis identifies 3-acetylthiophene as a critical starting material and highlights two key transformations: regioselective sulfonation/chlorosulfonation and subsequent amidation.

Direct Synthesis and Optimization Protocols for this compound

Based on the retrosynthetic analysis, a direct, two-step synthesis starting from 3-acetylthiophene is the most feasible approach.

Step 1: Chlorosulfonation of 3-Acetylthiophene The introduction of a sulfonyl chloride group onto the thiophene ring is typically achieved via chlorosulfonation, often using chlorosulfonic acid. The acetyl group at the C3 position is a meta-director and deactivating, while the sulfur atom of the thiophene ring strongly directs electrophilic substitution to the adjacent C2 and C5 positions. In this case, the C2 position is sterically less hindered and electronically activated by the ring sulfur, making it the likely site for substitution.

The reaction involves the careful addition of 3-acetylthiophene to an excess of cold chlorosulfonic acid. The mixture is then allowed to warm and stirred until the reaction is complete. Pouring the reaction mixture onto ice facilitates the precipitation of the product, 3-acetylthiophene-2-sulfonyl chloride, which can be isolated by filtration. rsc.org

Step 2: Amination of 3-Acetylthiophene-2-sulfonyl chloride The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with amines. To synthesize the target compound, 3-acetylthiophene-2-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. An excess of methylamine, either as a gas or an aqueous solution, is added in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The reaction typically proceeds smoothly at room temperature to yield this compound.

Optimization Protocols The efficiency of this synthetic sequence is dependent on several reaction parameters. Optimization is crucial to maximize yield and purity.

ParameterStep 1 (Chlorosulfonation)Step 2 (Amination)Rationale
Temperature -10 °C to 25 °C0 °C to Room TemperatureChlorosulfonation is highly exothermic and requires low temperatures to prevent side reactions and degradation. Amination is less sensitive but cooling can help control the reaction rate.
Solvent None (neat reagent) or CH₂Cl₂Dichloromethane, THF, Acetonitrile (B52724)Chlorosulfonic acid often serves as both reagent and solvent. For amination, an inert aprotic solvent is required to dissolve the sulfonyl chloride.
Stoichiometry Excess chlorosulfonic acid>2 equivalents of methylamineA large excess of chlorosulfonic acid ensures complete conversion. An excess of methylamine drives the reaction to completion and neutralizes HCl.
Base N/ATriethylamine, PyridineA non-nucleophilic base is essential in the amination step to scavenge the HCl formed, preventing protonation of the methylamine.
Reaction Time 1-4 hours2-12 hoursMonitored by TLC or LC-MS to determine the point of maximum conversion.

Established Thiophene Ring Formation Reactions Relevant to Acetyl Thiophenes

While direct functionalization of a pre-formed ring is a viable strategy, constructing the substituted thiophene ring from acyclic precursors is a powerful alternative. Several classic name reactions are relevant for synthesizing thiophenes with the required substitution pattern.

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. youtube.com It involves the condensation of a ketone or aldehyde with an α-activated nitrile (like ethyl cyanoacetate (B8463686) or malononitrile) and elemental sulfur in the presence of a base (typically an amine like morpholine (B109124) or diethylamine). youtube.comwikipedia.org

The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated intermediate. youtube.com This is followed by the addition of sulfur to the activated methylene position, cyclization via attack of the resulting thiolate onto the nitrile group, and subsequent tautomerization to form the aromatic 2-aminothiophene ring. youtube.com

A significant variation of this reaction has been developed for the direct synthesis of 3-acetyl-2-aminothiophenes. This modified procedure utilizes cyanoacetone and 1,4-dithiane-2,5-diol (B140307) (a stable acetaldehyde (B116499) equivalent) as starting materials. This approach provides a direct route to a 3-acetyl-2-aminothiophene scaffold, which is a key precursor. This 2-amino group could, in principle, be converted to the desired N-methylsulfonamide group through a multi-step sequence involving diazotization, substitution with a sulfur-containing group, oxidation to the sulfonyl chloride, and finally, amination with methylamine.

The Fiesselmann synthesis is another versatile method for constructing the thiophene ring. derpharmachemica.com The classic reaction involves the condensation of thioglycolic acid esters with α,β-acetylenic esters in the presence of a base, yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives. derpharmachemica.com

The reaction mechanism proceeds through a base-catalyzed conjugate addition of the thiolate to the alkyne, followed by a second addition and an intramolecular Dieckmann-type condensation to form the ring. derpharmachemica.com Variations of the Fiesselmann synthesis have expanded its scope. For instance, using β-ketoesters or the corresponding nitriles in place of acetylenic esters can lead to different substitution patterns. If a substrate containing a nitrile instead of an ester group is used, the reaction can result in 3-aminothiophenes, providing another potential entry point to precursors of the target molecule.

The Vilsmeier-Haack reaction is a powerful tool in thiophene chemistry, used for both functionalization and ring construction. mdpi.com The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a potent electrophile.

Functionalization: When applied to an existing thiophene ring, the Vilsmeier-Haack reaction is a mild and efficient method for formylation (introducing a -CHO group). This aldehyde can then be converted into an acetyl group.

Cyclization: More relevant to the synthesis of acetyl thiophenes is the use of the Vilsmeier reagent for chloroformylation of ketones. For example, acetophenone (B1666503) derivatives can be converted into β-chloroacroleins. These intermediates are valuable building blocks that can be cyclized by reaction with a sulfur source, such as sodium sulfide, followed by reaction with chloroacetone, to directly yield 5-aryl-2-acetylthiophenes. mdpi.com This strategy provides a direct route to acetylated thiophenes from simple acyclic precursors.

Beyond the aforementioned named reactions, several other methods are well-established for the synthesis of thiophene rings.

Paal-Knorr Thiophene Synthesis: This is one of the most fundamental methods for synthesizing five-membered heterocycles. wikipedia.org For thiophenes, the synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq By choosing an appropriate 1,4-dicarbonyl precursor, one could synthesize a 3-acetylthiophene derivative. The mechanism involves the conversion of the carbonyls to thiocarbonyls, followed by enolization (or enethiolization) and intramolecular cyclization with subsequent dehydration to form the aromatic ring. quimicaorganica.org

Hinsberg Thiophene Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound (like benzil) with diethyl thiodiacetate in the presence of a strong base. derpharmachemica.comresearchgate.netyoutube.com The reaction proceeds through a double aldol-type condensation or a Stobbe-type mechanism to construct the thiophene-2,5-dicarboxylate core. youtube.comresearchgate.net While this method primarily yields carboxylated thiophenes, these functional groups can be chemically modified in subsequent steps.

These diverse methodologies, from direct functionalization to complex ring-forming cyclizations, provide a rich toolbox for the synthetic chemist to approach the construction of specifically substituted thiophenes like this compound.

The synthesis of this compound is a multi-step process that hinges on the precise introduction and subsequent modification of a sulfonamide group onto a pre-existing 3-acetylthiophene scaffold. The methodologies employed are designed to control regioselectivity and achieve high yields, focusing on the creation of the crucial sulfonyl chloride intermediate followed by its amination and methylation.

Strategies for Sulfonylation of Thiophene Scaffolds

The primary strategy for introducing a sulfonamide functional group at the C2 position of the 3-acetylthiophene ring is through electrophilic substitution, specifically chlorosulfonation. This reaction forms a key intermediate, 3-acetylthiophene-2-sulfonyl chloride, which is then converted to the desired sulfonamide.

The acetyl group at the 3-position is an electron-withdrawing, meta-directing group in classical aromatic chemistry. However, in the thiophene ring system, its deactivating nature strongly influences the regiochemical outcome of electrophilic substitution. The position adjacent to the sulfur atom (C2) is highly activated, making it the primary site for the incoming electrophile.

The most common and effective reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction is typically performed under anhydrous conditions at low temperatures, often between 0–5°C, to manage the high reactivity and exothermic nature of chlorosulfonic acid and to prevent undesirable side reactions. The direct reaction of 3-acetylthiophene with neat chlorosulfonic acid leads to the formation of 3-acetylthiophene-2-sulfonyl chloride. The careful control of temperature and stoichiometry is critical to maximize the yield of the desired 2-sulfonyl chloride product and minimize the formation of polysulfonated or degraded byproducts.

Reactant Reagent Typical Conditions Product
3-AcetylthiopheneChlorosulfonic Acid (ClSO₃H)Anhydrous, 0–5°C3-Acetylthiophene-2-sulfonyl chloride

This table summarizes a common laboratory-scale approach for the chlorosulfonation of 3-acetylthiophene.

N-Methylation and Derivatization of Sulfonamide Groups

Once the 3-acetylthiophene-2-sulfonyl chloride intermediate is synthesized, the final methylaminosulfonyl moiety is constructed. This can be achieved through two principal pathways: a direct, one-step amination with methylamine, or a two-step process involving the formation of a primary sulfonamide followed by N-methylation.

Direct Amination:

The most straightforward route involves the direct reaction of 3-acetylthiophene-2-sulfonyl chloride with methylamine (CH₃NH₂). In this nucleophilic substitution reaction, the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in a suitable solvent and often in the presence of a base (such as pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.

Two-Step Derivatization:

An alternative and versatile approach involves a two-step derivatization.

Formation of the Primary Sulfonamide: The 3-acetylthiophene-2-sulfonyl chloride is first reacted with ammonia (B1221849) (NH₃) to form the unsubstituted intermediate, 3-acetylthiophene-2-sulfonamide. nih.gov

N-Methylation: The resulting primary sulfonamide is then N-methylated. This step is typically accomplished by deprotonating the sulfonamide nitrogen with a strong base, such as lithium hydride (LiH), in an aprotic solvent like dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate. nih.gov This pathway is particularly useful for creating a variety of N-substituted derivatives by simply changing the alkylating agent used in the second step.

Pathway Step Reactant Reagents Product
Direct 13-Acetylthiophene-2-sulfonyl chlorideMethylamine (CH₃NH₂), Base (e.g., Pyridine)This compound
Two-Step 13-Acetylthiophene-2-sulfonyl chlorideAmmonia (NH₃)3-Acetylthiophene-2-sulfonamide
23-Acetylthiophene-2-sulfonamideBase (e.g., LiH), Methylating Agent (e.g., CH₃I)This compound

This table outlines the primary synthetic routes for the conversion of the sulfonyl chloride intermediate to the final N-methylated product.

Mechanistic Organic Chemistry and Reactivity of 3 Acetyl 2 Methylaminosulfonyl Thiophene

Elucidation of Reaction Mechanisms in the Synthesis of 3-Acetyl-2-(methylaminosulfonyl)thiophene

The synthesis of this compound typically proceeds through a two-step sequence involving the sulfonation of a 3-acetylthiophene (B72516) precursor, followed by amination of the resulting sulfonyl chloride.

The initial step is the chlorosulfonation of 3-acetylthiophene. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid is the sulfonating agent. The reaction of 2-acetylthiophene (B1664040) with neat chlorosulfuric acid has been reported to yield 3-chlorosulfonated-5-acetylthiophene, indicating that the position of sulfonation is influenced by the existing acetyl group. researchgate.net For 3-acetylthiophene, the incoming chlorosulfonyl group is directed to the adjacent 2-position. The mechanism likely involves the formation of the electrophile, SO₂Cl⁺, from chlorosulfonic acid. stackexchange.com The thiophene (B33073) ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or σ-complex. numberanalytics.com Subsequent loss of a proton restores the aromaticity of the thiophene ring, yielding 3-acetylthiophene-2-sulfonyl chloride.

The second step is the amination of the newly formed 3-acetylthiophene-2-sulfonyl chloride with methylamine (B109427). This is a nucleophilic substitution reaction at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is generally considered to proceed through an addition-elimination mechanism. nih.gov The tetrahedral intermediate formed then eliminates a chloride ion to give the final product, this compound.

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented, general principles of electrophilic aromatic substitution and nucleophilic substitution reactions on thiophenes provide valuable insights.

Chlorosulfonation: The rate of this electrophilic aromatic substitution is influenced by the activation energy of the rate-determining step, which is the formation of the σ-complex. researchgate.net The acetyl group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. However, the sulfur atom in the thiophene ring is electron-donating, which makes the ring more reactive than benzene. numberanalytics.com The reaction is typically carried out under conditions that favor the formation of the desired product, though side reactions can occur. The regioselectivity of the sulfonation is under thermodynamic or kinetic control depending on the reaction conditions. researchgate.net

Amination: The amination of the sulfonyl chloride is generally a rapid and exothermic reaction. The rate of this nucleophilic substitution depends on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. The reaction is typically thermodynamically favorable, driven by the formation of a stable sulfonamide bond.

Reaction StepKey Factors Influencing KineticsGeneral Thermodynamic Profile
Chlorosulfonation Concentration of reactants, temperature, nature of the solvent.Generally exothermic, but can be reversible under certain conditions.
Amination Nucleophilicity of methylamine, electrophilicity of the sulfonyl chloride, solvent polarity.Highly exothermic and generally irreversible.

Chlorosulfonation: The key intermediate in the chlorosulfonation of 3-acetylthiophene is the resonance-stabilized σ-complex (Wheland intermediate). numberanalytics.com This intermediate has a tetrahedral carbon atom in the thiophene ring and the positive charge is delocalized over the rest of the ring and the sulfur atom. The transition state leading to this intermediate involves the approach of the electrophile to the π-system of the thiophene ring. Computational studies on related electrophilic substitutions of thiophenes can provide models for the geometry and energy of this transition state. researchgate.net

Amination: The amination of 3-acetylthiophene-2-sulfonyl chloride proceeds through a tetrahedral intermediate formed by the nucleophilic attack of methylamine on the sulfur atom of the sulfonyl chloride. This intermediate is typically short-lived. The transition state for its formation involves the simultaneous formation of the nitrogen-sulfur bond and the partial breaking of the sulfur-chlorine bond.

Reaction StepProposed IntermediateKey Features of the Transition State
Chlorosulfonation σ-complex (Wheland intermediate)Partial bond formation between the thiophene C2 carbon and the sulfur of the electrophile.
Amination Tetrahedral addition intermediatePartial N-S bond formation and partial S-Cl bond cleavage.

Chemical Transformations of the Thiophene Core

The reactivity of the thiophene core in this compound is significantly modulated by the two electron-withdrawing substituents. These groups decrease the electron density of the thiophene ring, making it less susceptible to electrophilic attack but more prone to nucleophilic attack compared to unsubstituted thiophene.

Electrophilic aromatic substitution on the thiophene ring of this compound is expected to be challenging due to the deactivating nature of both the acetyl and methylaminosulfonyl groups. These groups withdraw electron density from the ring through both inductive and resonance effects, making it less nucleophilic.

Should an electrophilic substitution occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The acetyl group at C3 is a meta-director, while the sulfonyl group at C2 is also a meta-director with respect to its own position. Therefore, electrophilic attack would be directed to the C4 and C5 positions. The C5 position is generally the most reactive site in 2-substituted thiophenes. However, the combined deactivating effect of the two substituents would likely require harsh reaction conditions. Kinetic and mechanistic studies on the nitration of substituted thiophenes have shown that the reactivity is highly dependent on the nature of the substituents. rsc.org

The electron-deficient nature of the thiophene ring in this compound makes it a good candidate for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge in the intermediate. nih.gov

In a potential SNAr reaction, a nucleophile could attack one of the carbon atoms of the thiophene ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org The stability of this intermediate is crucial for the reaction to proceed. The acetyl and methylaminosulfonyl groups would effectively delocalize the negative charge. A suitable leaving group on the ring would be required for the substitution to be completed. Kinetic and thermodynamic studies on the formation of Meisenheimer-type adducts from substituted thiophenes have provided valuable insights into the stability and reactivity of these intermediates. rsc.org

Nucleophilic addition to the carbonyl group of the acetyl moiety is also a possible reaction pathway. This would involve the attack of a nucleophile on the electrophilic carbon of the acetyl group, leading to the formation of a tetrahedral intermediate.

The radical chemistry of thiophene derivatives is a complex field. researchgate.net For this compound, radical reactions could potentially be initiated at several sites. Homolytic cleavage of the C-H bonds on the thiophene ring or the methyl groups could lead to the formation of radical species. The stability of these radicals would be influenced by the electronic effects of the substituents.

Radical Chemistry of Thiophene Derivatives

Intramolecular Radical Cyclization Processes

While specific studies on the intramolecular radical cyclization of this compound are not extensively documented in publicly available literature, the reactivity of substituted thiophenes in radical-mediated transformations provides a basis for predicting potential reaction pathways. Intramolecular radical cyclization is a powerful method for constructing cyclic and heterocyclic systems, often proceeding with high regioselectivity. For thiophene derivatives, these reactions can involve the formation of a radical at a position that can subsequently interact with the thiophene ring or its substituents.

In analogous systems, such as appropriately substituted o-bromoaryl polarized ketene (B1206846) dithioacetals, intramolecular radical cyclization has been successfully employed for the synthesis of 2,3-substituted benzo[b]thiophenes. nih.govacs.org This process typically involves the generation of an aryl radical that attacks a sulfur atom, leading to the formation of a new ring.

A plausible, albeit hypothetical, intramolecular radical cyclization pathway for a derivative of this compound could be initiated by the formation of a radical at a side chain appended to the thiophene core. For instance, if a suitable radical precursor were present, a carbon-centered radical could potentially attack the sulfur atom of the thiophene ring or the sulfonyl group, or even the oxygen of the acetyl group, although the former is more commonly observed in related systems. The regioselectivity of such a cyclization would be governed by the stability of the resulting cyclic radical intermediate and the transition state energies for the formation of different ring sizes (Baldwin's rules).

Another potential pathway could involve the N-methylaminosulfonyl group. For example, in reactions analogous to the Hofmann–Löffler–Freytag reaction, a nitrogen-centered radical could be generated from the sulfonamide moiety under acidic conditions. wikipedia.org This radical could then abstract a hydrogen atom from a suitable position, leading to a carbon-centered radical that could subsequently cyclize. The success of such a reaction would depend on the geometric feasibility of the hydrogen atom transfer and the subsequent cyclization step.

Ipso Substitution Reactions Involving Sulfonyl Groups

Ipso substitution is an aromatic substitution reaction in which an incoming electrophile or nucleophile displaces a substituent other than hydrogen on the aromatic ring. The sulfonyl group (-SO2R) can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by electron-withdrawing groups.

In the case of this compound, the thiophene ring is substituted with two electron-withdrawing groups: the acetyl group at the 3-position and the methylaminosulfonyl group at the 2-position. These groups deactivate the ring towards electrophilic attack but activate it towards nucleophilic attack. The sulfonyl group, being at a position activated by the adjacent acetyl group, could potentially be displaced by a strong nucleophile.

Studies on other aromatic systems have demonstrated the feasibility of ipso substitution of sulfonyl groups. For example, sulfinyl and sulfonyl groups attached to pyridine (B92270) rings are readily displaced by various nucleophiles such as alkoxides (RO-), thiolates (RS-), and cyanide (CN-). rsc.org Similarly, in the reactions of 1,3-dimethyl-2-nitro-4-phenylsulphonylnaphthalene with sodium arenethiolates, the phenylsulfonyl group undergoes ipso-substitution. rsc.org

For this compound, a potential ipso substitution reaction could proceed as follows:

Reaction Scheme:

Where Nu- represents a nucleophile. The feasibility of this reaction would depend on the nature of the nucleophile, the reaction conditions (temperature, solvent), and the stability of the intermediate Meisenheimer-like complex. The electron-withdrawing nature of the acetyl group would help to stabilize the negative charge in the intermediate, thus facilitating the substitution.

ReactantNucleophile (Nu-)Potential ProductConditions
This compoundRO- (e.g., CH3O-)3-Acetyl-2-methoxythiopheneBasic, heat
This compoundRS- (e.g., PhS-)3-Acetyl-2-(phenylthio)thiopheneBasic, heat
This compoundCN-3-Acetyl-2-cyanothiopheneAprotic solvent, heat

Reactivity of the Acetyl Group in this compound

Carbonyl Condensation Reactions

The acetyl group in this compound possesses a carbonyl carbon that is electrophilic and alpha-protons that are acidic, making it susceptible to a variety of carbonyl condensation reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

One of the most common carbonyl condensation reactions is the aldol (B89426) condensation. In the presence of a base, the alpha-protons of the acetyl group can be abstracted to form an enolate ion. This enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of another molecule of this compound (a self-condensation) or a different carbonyl compound (a crossed or mixed condensation). The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating or under acidic/basic conditions to yield an α,β-unsaturated ketone.

For instance, the self-condensation of this compound would proceed as follows:

Enolate Formation: A base removes a proton from the methyl group of the acetyl moiety.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of a second molecule.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy ketone.

Dehydration: Elimination of water yields the α,β-unsaturated ketone.

Studies on structurally similar compounds, such as 3-acetylcoumarin (B160212) derivatives, have shown that they readily undergo aldol-type reactions. bas.bg The reactivity of the acetyl group in this compound is expected to be comparable, allowing for the synthesis of a variety of derivatives.

Other important condensation reactions involving the acetyl group include the Claisen-Schmidt condensation (reaction with an aldehyde lacking alpha-protons) and the Knoevenagel condensation (reaction with active methylene (B1212753) compounds).

Reaction TypeReactant(s)Product Type
Aldol Self-CondensationTwo molecules of this compoundβ-Hydroxy ketone / α,β-Unsaturated ketone
Claisen-Schmidt CondensationThis compound + Aromatic aldehyde (e.g., benzaldehyde)Chalcone-like α,β-unsaturated ketone
Knoevenagel CondensationThis compound + Active methylene compound (e.g., malononitrile)Substituted alkene

Reduction and Oxidation Pathways

The acetyl group of this compound can undergo both reduction and oxidation reactions, providing pathways to other important functional groups.

Reduction Pathways

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol or completely reduced to an ethyl group.

Reduction to an Alcohol: This can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for this transformation. The product of this reaction would be 1-(2-(methylaminosulfonyl)thiophen-3-yl)ethanol. Catalytic hydrogenation, for example using H2 over a metal catalyst like palladium, platinum, or nickel, can also be employed.

Reduction to an Alkane: The complete reduction of the carbonyl group to a methylene group (-CH2-) can be accomplished through several methods. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for this transformation. The product would be 3-ethyl-2-(methylaminosulfonyl)thiophene.

Reduction TypeReagent(s)Product
Carbonyl to AlcoholNaBH4 or LiAlH41-(2-(Methylaminosulfonyl)thiophen-3-yl)ethanol
Carbonyl to Alkane (Clemmensen)Zn(Hg), HCl3-Ethyl-2-(methylaminosulfonyl)thiophene
Carbonyl to Alkane (Wolff-Kishner)H2NNH2, KOH3-Ethyl-2-(methylaminosulfonyl)thiophene

Oxidation Pathways

While the acetyl group itself is relatively resistant to oxidation under mild conditions, the thiophene ring can be susceptible to oxidation. However, specific oxidation of the acetyl group can be achieved under certain conditions.

Haloform Reaction: If treated with a halogen (Cl2, Br2, or I2) in the presence of a base, the acetyl group can undergo the haloform reaction to yield a carboxylic acid (after acidification) and a haloform (CHX3). The product would be 2-(methylaminosulfonyl)thiophene-3-carboxylic acid.

Oxidation of the Thiophene Ring: Strong oxidizing agents can lead to the oxidation of the sulfur atom in the thiophene ring, potentially forming a sulfoxide (B87167) or a sulfone. For example, the oxidation of a 3-aroylthiophene with rat liver microsomes has been shown to produce a reactive thiophene sulfoxide intermediate. nih.gov

Furthermore, a synthetic route to 3-acetylthiophene involves the oxidation of 3-ethylthiophene (B160659) with potassium permanganate, demonstrating that the ethyl group can be oxidized to an acetyl group under specific conditions. google.com This suggests that the acetyl group represents a stable oxidation state under these conditions.

Chemistry of the Methylaminosulfonyl Functionality

Sulfonamide Proton Acidity and Deprotonation Chemistry

The methylaminosulfonyl group (-SO2NHCH3) contains a sulfonamide functionality, which is a key structural motif in many pharmaceuticals. The proton on the nitrogen atom of the sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

The pKa of this proton in this compound is expected to be in the range of weakly acidic compounds. For comparison, the pKa values of some aromatic amines in acetonitrile (B52724) can be quite high, but the presence of electron-withdrawing groups significantly increases their acidity. nih.gov The two sulfonyl oxygens and the acetyl group on the thiophene ring will delocalize the negative charge of the conjugate base (the sulfonamidate anion) through resonance, thereby increasing the acidity of the N-H proton compared to a simple alkyl sulfonamide.

Deprotonation Chemistry

The acidic nature of the sulfonamide proton allows for its removal by a suitable base to form a nucleophilic anion. This deprotonation is a key step in many reactions of sulfonamides.

Reaction Scheme:

The resulting anion can then react with various electrophiles. For example:

Alkylation: Reaction with an alkyl halide (R-X) would yield an N-alkylated sulfonamide, (Thiophene Ring)-SO2N(R)CH3.

Acylation: Reaction with an acyl chloride (RCOCl) or an acid anhydride (B1165640) would result in the formation of an N-acylated sulfonamide.

The choice of base for the deprotonation is crucial and depends on the pKa of the sulfonamide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or organometallic bases like n-butyllithium.

The nucleophilicity of the resulting sulfonamidate anion and the regioselectivity of its reactions with electrophiles are important aspects of its chemistry. The anion can be used in various synthetic applications, including the construction of more complex molecules.

BaseElectrophile (E+)Product
NaHCH3I3-Acetyl-2-(N,N-dimethylaminosulfonyl)thiophene
K2CO3(CH3CO)2ON-(3-acetylthiophen-2-ylsulfonyl)-N-methylacetamide
n-BuLiPhCH2Br3-Acetyl-2-(N-benzyl-N-methylaminosulfonyl)thiophene

Reactions at the Sulfur and Nitrogen Centers

The sulfonamide group (-SO₂NHCH₃) is a key reactive center in this compound. The sulfur atom is in a high oxidation state (+6) and is generally resistant to further oxidation. However, the nitrogen atom possesses a lone pair of electrons and an acidic proton, making it susceptible to a range of reactions.

The acidity of the N-H proton is a crucial factor in the reactivity of the sulfonamide. This proton can be removed by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile, with the negative charge delocalized between the nitrogen and the two oxygen atoms of the sulfonyl group. This delocalization stabilizes the conjugate base, enhancing the acidity of the sulfonamide proton.

Reactions involving the nitrogen center typically proceed via this sulfonamidate intermediate. The nucleophilicity of the nitrogen allows for reactions with various electrophiles. While specific studies on this compound are limited, the reactivity of the sulfonamide group in other thiophene derivatives provides valuable insights. For instance, the nitrogen of thiophene sulfonamides can participate in condensation reactions and can be involved in the formation of various heterocyclic systems. tandfonline.comresearchgate.net

N-Derivatization Reactions of the Methylamino Group

The methylamino group of the sulfonamide moiety is a prime site for derivatization, allowing for the introduction of various substituents to modify the compound's properties. These reactions primarily involve the nucleophilic character of the nitrogen atom after deprotonation.

N-Alkylation:

N-alkylation of sulfonamides, including those on a thiophene scaffold, is a common transformation. nih.govorganic-chemistry.org This reaction typically involves the deprotonation of the sulfonamide with a base to form the corresponding anion, which then acts as a nucleophile to attack an alkylating agent, such as an alkyl halide.

A general scheme for the N-alkylation of this compound is presented below:

Reaction Scheme for N-Alkylation

Reactant 1Reactant 2ReagentsProduct
This compoundAlkyl Halide (R-X)Base (e.g., NaH, K₂CO₃)3-Acetyl-2-(N-alkyl-N-methylaminosulfonyl)thiophene

The choice of base and solvent is critical for the success of the N-alkylation. Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) are often effective. nih.gov The reaction proceeds via an Sₙ2 mechanism, where the sulfonamidate anion displaces the halide from the alkylating agent. The presence of the acetyl group at the 3-position of the thiophene ring may exert some steric hindrance, potentially influencing the reaction rate and yield.

N-Acylation:

Similarly, N-acylation introduces an acyl group onto the sulfonamide nitrogen. This is typically achieved by reacting the sulfonamide with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. semanticscholar.orgorientjchem.org The base serves to deprotonate the sulfonamide, generating the nucleophilic anion.

Reaction Scheme for N-Acylation

Reactant 1Reactant 2ReagentsProduct
This compoundAcylating Agent (RCOCl or (RCO)₂O)Base (e.g., Pyridine, Triethylamine)3-Acetyl-2-(N-acyl-N-methylaminosulfonyl)thiophene

N-acylsulfonamides are an important class of compounds with diverse biological activities. semanticscholar.org The reactivity of this compound in N-acylation reactions would be analogous to other sulfonamides, where the nucleophilic nitrogen anion attacks the electrophilic carbonyl carbon of the acylating agent. The reaction conditions can be tailored by selecting the appropriate acylating agent and base. For instance, the use of N-acylbenzotriazoles has been reported as an efficient method for the N-acylation of sulfonamides. semanticscholar.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetyl 2 Methylaminosulfonyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 3-acetyl-2-(methylaminosulfonyl)thiophene, a comprehensive analysis using ¹H, ¹³C, and ¹⁵N NMR, complemented by two-dimensional techniques, allows for the unambiguous assignment of all atoms and the confirmation of its connectivity.

The ¹H NMR spectrum is crucial for identifying the hydrogen atoms within the molecule and their immediate chemical environment. The thiophene (B33073) ring's aromatic protons typically resonate in the downfield region of the spectrum. For this specific compound, two doublets are expected for the vicinally coupled protons on the thiophene ring. The electron-withdrawing nature of the acetyl and methylaminosulfonyl groups influences the precise chemical shifts of these protons. The spectrum would also feature distinct singlets corresponding to the methyl protons of the acetyl group and the N-methyl group of the sulfonamide.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Thiophene-H4 ~7.0 - 8.0 Doublet ~5.0 - 6.0
Thiophene-H5 ~7.0 - 8.0 Doublet ~5.0 - 6.0
Acetyl-CH₃ ~2.5 Singlet N/A
N-CH₃ ~2.8 - 3.0 Singlet (or Doublet if coupled to N-H) N/A (or ~5.0 if coupled)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum is expected to show four signals for the thiophene ring carbons, with their chemical shifts influenced by the attached functional groups. The carbonyl carbon of the acetyl group will appear significantly downfield, a characteristic feature of C=O bonds. The methyl carbons of the acetyl and N-methyl groups will resonate in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ ppm)
Acetyl C=O ~190 - 200
Thiophene-C2 ~140 - 150
Thiophene-C3 ~135 - 145
Thiophene-C4 ~125 - 135
Thiophene-C5 ~125 - 135
Acetyl-CH₃ ~25 - 30

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom in the methylaminosulfonyl group. This technique can confirm the presence of the sulfonamide nitrogen and provide information about hybridization and bonding. The chemical shift for the sulfonamide nitrogen is expected to fall within a characteristic range, helping to distinguish it from other nitrogen-containing functional groups. Such analysis is critical for comprehensively characterizing the electronic structure of the sulfonamide moiety. semanticscholar.org

To unequivocally assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two adjacent protons on the thiophene ring, confirming their positions at C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C4-H4, C5-H5, and the methyl groups to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (over 2-3 bonds). Correlations would be expected from the acetyl methyl protons to the acetyl carbonyl carbon and to C3 of the thiophene ring. Similarly, correlations from the N-methyl protons to the sulfonamide-bearing C2 would confirm the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to confirm the conformation of the substituents relative to the thiophene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds. Diagnostic peaks for the acetyl group's carbonyl (C=O) stretch are expected in the range of 1685–1665 cm⁻¹. The presence of the sulfonamide group is confirmed by strong, characteristic S=O stretching vibrations, typically appearing between 1340–1160 cm⁻¹. Other notable bands include C-H stretches for the aromatic and methyl groups, and an N-H stretch from the sulfonamide.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Sulfonamide) Stretch ~3200 - 3300 Medium
C-H (Thiophene) Stretch ~3100 Medium-Weak
C-H (Methyl) Stretch ~2850 - 3000 Medium-Weak
C=O (Acetyl) Stretch 1685 - 1665 Strong
S=O (Sulfonamide) Asymmetric Stretch ~1340 - 1320 Strong
S=O (Sulfonamide) Symmetric Stretch ~1160 - 1140 Strong

Chromatographic Techniques for Purity Assessment and Isolation:Information is limited to general statements from suppliers that purity is assessed by Gas Chromatography (GC), often reported as >98.0%.tcichemicals.comtcichemicals.comchemimpex.comThere is no detailed published data regarding specific chromatographic conditions (e.g., column type, mobile phase, flow rate, retention time) for either GC or High-Performance Liquid Chromatography (HPLC).

Due to the absence of this critical and specific experimental data, the generation of the requested article is not possible.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The purity of commercially available this compound is often reported to be greater than 98.0% as determined by GC, underscoring the utility of this method for quality control. tcichemicals.comtcichemicals.com The principle of GC involves vaporizing the sample and passing it through a column, where separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase.

For thiophene derivatives, a variety of capillary columns can be employed. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) stationary phase (e.g., Rtx-1), or columns with polyethylene (B3416737) glycol (wax) phases (e.g., SH-WAX), are suitable. chromforum.orgshimadzu.com The choice of detector is critical for achieving the desired sensitivity and selectivity. A Flame Ionization Detector (FID) is commonly used for organic compounds, offering good sensitivity. chromforum.org For sulfur-containing compounds like this thiophene derivative, more selective detectors such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can provide enhanced sensitivity and selectivity, which is particularly useful for trace analysis in complex matrices. shimadzu.comshimadzu.com

The operating conditions, including oven temperature program, carrier gas flow rate, and injector temperature, must be optimized to achieve good resolution and peak shape. A typical analysis would involve dissolving the compound in a suitable solvent, injecting it into the GC, and analyzing the resulting chromatogram to determine the retention time and peak area, which correspond to the identity and quantity of the compound, respectively.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Thiophene Derivatives

Parameter Condition
Column SH-WAX (30 m x 0.32 mm I.D., df = 1 µm) shimadzu.com
Carrier Gas Helium, Constant Flow shimadzu.com
Injection Mode Split shimadzu.com
Injector Temperature 200 - 250 °C
Oven Program Initial Temp: 50-100°C, Ramp: 10-20°C/min, Final Temp: 250-300°C

| Detector | Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) chromforum.orgshimadzu.com |

Note: This table presents typical parameters for the analysis of thiophene derivatives and serves as an illustrative example.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of a wide range of organic compounds, including sulfonamides. nih.gov It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile for GC analysis. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the analysis of sulfonamide-containing compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. cabidigitallibrary.orgwu.ac.th In this mode, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. cabidigitallibrary.orgresearchgate.net The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of compounds with varying polarities. nih.gov

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. cabidigitallibrary.orgresearchgate.net The presence of the thiophene ring and the acetyl group in this compound provides chromophores that allow for sensitive UV detection. For more complex mixtures or trace analysis, coupling HPLC with a mass spectrometer (LC-MS) offers superior selectivity and sensitivity. nih.gov The validation of an HPLC method typically involves assessing parameters such as linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. wu.ac.th

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Sulfonamide Analysis

Parameter Condition
Column C18, 5 µm particle size (e.g., 4.6 x 250 mm) cabidigitallibrary.orgresearchgate.net
Mobile Phase A: Water with 0.1% Acetic Acid B: Acetonitrile or Methanol nih.gov
Elution Mode Gradient or Isocratic nih.govresearchgate.net
Flow Rate 0.8 - 1.2 mL/min wu.ac.th
Column Temperature 25 - 40 °C wu.ac.th
Detector UV-Vis or Diode Array Detector (DAD) cabidigitallibrary.orgresearchgate.net

| Injection Volume | 5 - 20 µL wu.ac.th |

Note: This table outlines typical conditions used for the analysis of sulfonamide compounds and serves as a representative example.

Theoretical and Computational Chemistry Approaches to 3 Acetyl 2 Methylaminosulfonyl Thiophene

Quantum Mechanical Studies of Electronic and Molecular Structure

Quantum mechanical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies offer insights into the stability, reactivity, and spectroscopic properties of 3-Acetyl-2-(methylaminosulfonyl)thiophene.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the equilibrium geometry of this compound can be determined. This process, known as geometry optimization, finds the lowest energy conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles.

For similar thiophene (B33073) sulfonamide derivatives, DFT calculations have shown that the intramolecular distances of the thiophene ring sulfur (S1) to the adjacent carbons (C2 and C5) are typically in the range of 1.73 Å to 1.75 Å. The bond lengths within the sulfonamide group, specifically the S=O and S-N bonds, are also well-predicted by these methods. mdpi.com The acetyl group at the C3 position is expected to influence the planarity and electronic distribution of the thiophene ring.

Table 1: Predicted Geometric Parameters for Thiophene Sulfonamide Derivatives

Parameter Typical Calculated Value Range
S1–C2 Bond Length 1.73 - 1.75 Å
C5–S1 Bond Length 1.73 - 1.75 Å
S=O Bond Length 1.45 - 1.46 Å
S–NH Bond Length 1.67 - 1.68 Å
S1–C2–C3 Bond Angle 110.84 - 112.44°
C4–C5–S1 Bond Angle 110.63 - 112.45°
O=S=O Bond Angle 120.46 - 121.18°

Note: Data is based on studies of related thiophene sulfonamide derivatives and serves as an estimation for this compound. mdpi.com

Molecular Orbital Analysis and Electronic Transitions

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In related thiophene derivatives, both the HOMO and LUMO are typically delocalized over the thiophene ring, indicating a π-conjugated system. The presence of the electron-withdrawing acetyl and methylaminosulfonyl groups is expected to lower the energy levels of both the HOMO and LUMO. The analysis of these orbitals helps in understanding the molecule's electronic transitions, which are responsible for its absorption of ultraviolet-visible light. Time-Dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax), correlating with the energy required to promote an electron from a lower to a higher energy orbital.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This method localizes the molecular orbitals into orbitals that align with the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. For this compound, NBO analysis can quantify the delocalization of electron density from lone pairs to antibonding orbitals, which signifies intramolecular charge transfer and hyperconjugative interactions.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT calculations can accurately predict the vibrational frequencies corresponding to the stretching and bending of different bonds in this compound. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. For example, characteristic vibrational modes for the C=O stretch of the acetyl group and the symmetric and asymmetric stretches of the S=O bonds in the sulfonamide group can be precisely calculated. mdpi.com

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical chemical shifts are instrumental in assigning the signals in experimental NMR spectra, confirming the connectivity and chemical environment of the atoms within the molecule.

Computational Studies on Reaction Mechanisms and Energetics

Beyond static molecular properties, computational chemistry can also explore the dynamic processes of chemical reactions, providing insights into reaction pathways and the energies associated with them.

Transition State Characterization

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods can optimize the geometry of this transient species and calculate its vibrational frequencies. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction path. The energy of the transition state relative to the reactants provides the activation energy barrier, a crucial factor in determining the reaction rate. Such calculations are vital for understanding the reactivity and selectivity observed in chemical transformations of substituted thiophenes.

Reaction Pathway Mapping

The synthesis of substituted thiophenes often involves cyclization reactions. For a compound like this compound, a plausible synthetic route could involve the Gewald reaction to form a 2-aminothiophene precursor. For instance, the reaction of a compound containing an activated methylene (B1212753) group adjacent to a ketone (like acetoacetonitrile) with a sulfur source and a suitable amine could be a key step. nih.gov

A hypothetical reaction pathway that could be computationally modeled is outlined below:

Table 1: Plausible Reaction Steps for the Synthesis of this compound and Corresponding Computational Analyses

StepDescriptionComputational Analysis
1Formation of a 2-aminothiophene precursor: This could potentially be achieved through a variation of the Gewald reaction, starting from reagents that can provide the acetyl and amino functionalities at the 2 and 3 positions of the thiophene ring.Density Functional Theory (DFT) calculations could be employed to model the reaction mechanism, identify the transition state structures, and calculate the activation energies for the cyclization step. This would help in understanding the regioselectivity of the reaction.
2Sulfonylation of the 2-amino group: The 2-aminothiophene intermediate would then be reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide.Quantum mechanics (QM) methods can be used to study the nucleophilic attack of the amino group on the sulfonyl chloride. The role of the base in facilitating the reaction can also be investigated by modeling the proton abstraction step.
3N-methylation: If the sulfonylation results in a primary sulfonamide, a subsequent N-methylation step would be required.The reaction pathway for N-methylation, likely involving a methylating agent such as methyl iodide, could be mapped to determine the reaction energetics and identify any potential side reactions.

Computational studies on related thiophene derivatives have demonstrated the utility of these approaches in understanding reaction mechanisms and predicting outcomes. nih.govrsc.org For example, DFT calculations have been used to study the electronic properties and reactivity of various thiophene-based compounds. rsc.orgrsc.org While a specific reaction pathway mapping for this compound is a subject for future research, the existing computational methodologies provide a robust framework for such an investigation.

Investigations of S-N Interactions in Sulfonamide Derivatives

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, and the nature of the sulfur-nitrogen (S-N) bond is crucial to its chemical and biological properties. Theoretical and computational chemistry provide invaluable tools to probe the electronic structure, bonding, and conformational preferences of the S-N bond in molecules like this compound.

The S-N bond in sulfonamides is characterized by a significant degree of polarity and has been a subject of interest regarding the extent of p-d orbital overlap and its influence on the bond length and rotational barriers. Computational studies on various sulfonamide derivatives have shed light on these interactions.

Key aspects of S-N interactions that can be investigated computationally include:

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be employed to understand the nature of the S-N bond, including the contributions of sigma and pi bonding, and the extent of lone pair delocalization from the nitrogen atom.

Rotational Barriers: The rotation around the S-N bond is a key determinant of the conformational flexibility of sulfonamides. Computational methods can be used to calculate the energy profile for this rotation, identifying the most stable conformers and the energy barriers between them.

Substituent Effects: The electronic properties of the thiophene ring and the acetyl group in this compound will influence the S-N bond. Computational studies can quantify these effects by comparing the S-N bond characteristics with those in simpler sulfonamides.

Table 2: Computational Parameters for Investigating S-N Interactions

ParameterComputational MethodInformation Gained
S-N Bond LengthGeometry Optimization (e.g., DFT)Provides the equilibrium distance between the sulfur and nitrogen atoms, which can be compared with experimental data and correlated with bond strength.
S-N Rotational BarrierPotential Energy Surface ScanDetermines the energy required to rotate around the S-N bond, indicating the conformational rigidity of the sulfonamide group.
NBO AnalysisNBO CalculationsElucidates the electronic interactions, such as hyperconjugation and charge transfer, that contribute to the stability of the S-N bond.
Mulliken and Natural Population AnalysisPopulation AnalysisCalculates the partial atomic charges on the sulfur and nitrogen atoms, providing insight into the polarity of the S-N bond.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility, which is crucial for understanding its interactions with biological targets and its physicochemical properties.

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of the system to be followed over time. This provides a dynamic picture of the molecule's behavior, including bond vibrations, angle bending, and torsional rotations.

Key insights that can be gained from MD simulations of this compound include:

Conformational Landscape: By simulating the molecule for a sufficient length of time, it is possible to explore the different accessible conformations and their relative populations. This can reveal the preferred shapes of the molecule in different environments (e.g., in vacuum, in a solvent).

Flexibility of Functional Groups: MD simulations can highlight the flexibility of the acetyl and methylaminosulfonyl groups, showing how they rotate and interact with the thiophene ring. This information is important for understanding how the molecule might adapt its shape to fit into a binding site.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences of the molecule. This is particularly important for predicting its behavior in a biological environment.

Table 3: Typical Parameters for an MD Simulation of this compound

ParameterDescriptionTypical Value/Method
Force FieldA set of parameters that describes the potential energy of the system.General Amber Force Field (GAFF) or similar, parameterized for small organic molecules.
Simulation TimeThe total time over which the simulation is run.Nanoseconds (ns) to microseconds (µs), depending on the process being studied.
Time StepThe interval at which the equations of motion are integrated.1-2 femtoseconds (fs).
EnsembleThe statistical mechanical ensemble used to control thermodynamic variables like temperature and pressure.NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature).
Solvent ModelThe model used to represent the solvent molecules.TIP3P or SPC/E for water.

Recent studies on other sulfonamide derivatives have successfully employed MD simulations to investigate their dynamic behavior and binding stability with protein targets. nih.govnih.gov These studies demonstrate the potential of MD simulations to provide a deeper understanding of the conformational dynamics of this compound. samipubco.com

In Silico Methodologies for Structure-Property Relationships in Chemical Research

In silico methodologies, which encompass a wide range of computational techniques, are integral to modern chemical research and drug discovery. These methods allow for the prediction of molecular properties and activities, thereby guiding experimental efforts and accelerating the design of new compounds. For this compound, these approaches can be used to explore its potential as a lead compound and to design analogs with improved properties.

Ligand Design and Virtual Screening Methodologies

Ligand-based and structure-based virtual screening are powerful in silico techniques used to identify promising new molecules from large chemical libraries. youtube.com These methods can be applied to the this compound scaffold to discover new derivatives with desired biological activities.

Ligand-Based Virtual Screening: This approach relies on the knowledge of known active compounds. If this compound were found to have a particular biological activity, its structure could be used as a template to search for other molecules with similar properties. Techniques such as 2D similarity searching (based on molecular fingerprints) and 3D shape-based screening can be employed.

Structure-Based Virtual Screening: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based methods like molecular docking can be used. In this approach, a library of virtual compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This can help to identify derivatives of this compound that are likely to be potent binders.

Table 4: Virtual Screening Methodologies Applicable to this compound

MethodologyDescriptionApplication
2D Similarity Searching Compares the 2D chemical structure of a query molecule to a database of compounds using molecular fingerprints.Rapidly identifies commercially available or synthetically accessible analogs of this compound.
3D Shape-Based Screening Aligns molecules based on their 3D shape and electrostatic potential to identify those with similar steric and electronic features.Can identify structurally diverse molecules that may have similar biological activity to this compound.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.Used to screen virtual libraries of thiophene sulfonamide derivatives against a specific biological target to prioritize compounds for synthesis and testing. nih.govresearchgate.net

Computational studies have demonstrated the successful application of these virtual screening techniques to identify novel inhibitors from libraries of sulfonamide and thiophene derivatives. nih.govnih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov For this compound and its derivatives, QSPR models can be developed to predict a wide range of chemical attributes, such as solubility, lipophilicity, and melting point.

The general workflow for developing a QSPR model involves:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These descriptors can encode information about the topology, geometry, and electronic properties of the molecules.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property.

Model Validation: The predictive power of the model is assessed using various statistical metrics and by testing it on an external set of compounds that were not used in the model building process.

Table 5: Application of QSPR Modeling to this compound

Property to be PredictedRelevant Molecular DescriptorsPotential Application
Aqueous Solubility Topological polar surface area (TPSA), number of hydrogen bond donors/acceptors, logP.Predicting the solubility of new derivatives, which is a critical parameter for drug development.
Lipophilicity (logP) Molecular weight, number of rotatable bonds, van der Waals surface area.Guiding the design of compounds with optimal permeability across biological membranes.
Melting Point Molecular connectivity indices, shape indices.Predicting the physical state of new compounds at room temperature.

QSPR studies on various classes of organic compounds, including thiophene derivatives, have been successfully used to predict their properties and activities. researchgate.netasianpubs.org Such models could be invaluable for the rational design of new analogs of this compound with tailored chemical attributes.

Research Applications and Synthetic Utility of 3 Acetyl 2 Methylaminosulfonyl Thiophene

Building Block in Complex Organic Synthesis

The structural features of 3-Acetyl-2-(methylaminosulfonyl)thiophene make it an important intermediate in the construction of more complex molecular architectures. tcichemicals.com Thiophene (B33073) and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, frequently appearing in the structures of FDA-approved drugs. nih.gov The reactivity of the acetyl group and the directing effects of the sulfonamide group allow for selective modifications, rendering it a strategic starting material for multi-step syntheses.

The title compound serves as a foundational scaffold for the synthesis of a variety of other heterocyclic systems. The presence of a ketone functional group in the acetyl moiety provides a reactive site for condensation and cyclization reactions. mdpi.com For instance, the acetyl group can react with various reagents to form fused ring systems, such as thieno[2,3-d]pyrimidines, which are known for their broad pharmacological activities. nih.gov

The general synthetic utility of substituted thiophenes is well-established for creating fused heterocyclic systems like thieno[3,2-b]thiophenes, which are crucial components in organic electronic materials. nih.govmdpi.com The functional groups on this compound can be manipulated to participate in cyclization reactions, leading to the formation of new five- or six-membered rings fused to the thiophene core.

Table 1: Potential Heterocyclic Systems Derived from this compound

Reagent/Reaction Type Resulting Heterocyclic Framework
Hydrazine (B178648) derivatives Thienopyridazine
Guanidine or Urea Thieno[2,3-d]pyrimidine
Malononitrile (Gewald Reaction) Aminothiophene derivatives

The thiophene nucleus is a key component in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities. nih.govajrconline.orgrasayanjournal.co.in As such, this compound is considered a key intermediate for synthesizing novel therapeutic agents, particularly those targeting neurological disorders. chemimpex.com

The 2-aminothiophene scaffold, which is structurally related, is a cornerstone in medicinal chemistry for generating molecules that can act as selective inhibitors, modulators, and receptor ligands. nih.gov The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships (SAR), a critical process in drug discovery. Modifications of the acetyl and sulfonamide groups can lead to analogs with tailored pharmacokinetic and pharmacodynamic profiles, potentially resulting in the development of new drug candidates. nih.govresearchgate.net

Derivatization for the Development of Functional Materials

Beyond its applications in medicinal chemistry, this compound is a precursor for the synthesis of functional organic materials. Its electronic properties, combined with its capacity for derivatization, make it suitable for applications in dye chemistry and coordination chemistry.

Thiophene-based azo dyes are a significant class of synthetic colorants known for producing a range of vibrant colors with good fastness properties. sapub.orgresearchgate.net The development of these dyes began in the 1950s, with research showing that thiophene-based structures often exhibit superior bathochromism (a shift to longer wavelengths) compared to their benzene-based counterparts. researchgate.net

Structurally similar compounds, such as 3-acetyl-2-aminothiophenes, are recognized as valuable building blocks for creating these dyes. mdpi.com In this context, the amino group would be diazotized and coupled with another aromatic compound to form the azo linkage (-N=N-). For this compound, a synthetic modification to introduce a primary amine, or utilization of the thiophene ring in other coupling reactions, would allow its incorporation into azo dye structures. The existing acetyl and sulfonamide groups would act as powerful electron-withdrawing groups, which can significantly influence the final color and lightfastness of the dye. sapub.orgresearchgate.net

The structure of this compound contains multiple heteroatoms with lone pairs of electrons (oxygen and nitrogen), making it a promising candidate for use as a ligand precursor in coordination chemistry. The carbonyl oxygen of the acetyl group and the nitrogen or oxygen atoms of the sulfonamide group can act as potential donor sites for metal ions.

This arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal center, a favorable configuration in coordination chemistry. Thiophene-based molecules have been successfully used to synthesize ligands for coordination with various main group elements and transition metals. researchgate.net By modifying the sulfonamide or acetyl groups, the steric and electronic properties of the resulting ligand can be fine-tuned to selectively bind specific metal ions, opening possibilities for applications in catalysis, sensing, or materials science.

Design and Synthesis of Analogs for Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. The development of such probes relies on the systematic synthesis of analogs to optimize potency, selectivity, and cell permeability. The this compound scaffold is an excellent starting point for creating a library of such analogs.

Synthetic strategies for generating analogs could include:

Modification of the Sulfonamide: The N-methyl group can be replaced with other alkyl or aryl groups to probe steric and electronic requirements of a target's binding pocket.

Reaction at the Acetyl Group: The ketone can be reduced to an alcohol, converted to an oxime, or used in aldol (B89426) or Wittig reactions to introduce diverse functionalities.

Substitution on the Thiophene Ring: Electrophilic aromatic substitution at the vacant positions on the thiophene ring can introduce halogens or other groups, further diversifying the molecular structure.

This systematic derivatization allows for a thorough investigation of structure-activity relationships, which is fundamental to designing potent and selective chemical probes for biological research. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Thieno[2,3-d]pyrimidines
Thieno[3,2-b]thiophenes
3-Acetyl-2-aminothiophenes

Rational Design of Structural Analogs

The rational design of structural analogs of the lead compound, this compound, is a key strategy in medicinal chemistry to optimize its pharmacological properties. This process involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic parameters while minimizing off-target effects. The thiophene ring, being a versatile scaffold, allows for modifications at multiple positions, primarily at the acetyl and methylaminosulfonyl groups, as well as on the thiophene ring itself if synthetically feasible.

A common approach is to perform structure-activity relationship (SAR) studies. For the 3-acetyl group, modifications can include altering the alkyl chain length (e.g., propionyl, butyryl), introducing branching, or replacing it with other acyl groups (e.g., benzoyl) to probe the steric and electronic requirements of the binding pocket of a target protein. Furthermore, the ketone functionality could be reduced to an alcohol or converted to an oxime or hydrazone to explore different hydrogen bonding interactions.

The 2-(methylaminosulfonyl) group also presents several opportunities for modification. The N-methyl group can be substituted with other alkyl or aryl groups to investigate the impact on binding affinity and metabolic stability. The sulfonamide moiety itself is a critical pharmacophore in many drugs, and its orientation and hydrogen-bonding capabilities are crucial for target engagement. Bioisosteric replacement of the sulfonamide with other acidic functional groups, such as a carboxylic acid or a tetrazole, could be explored to modulate the compound's acidity and solubility.

Computational modeling and molecular docking studies are invaluable tools in the rational design process. By creating a homology model or using the crystal structure of a target enzyme, such as a protein kinase, analogs of this compound can be virtually screened to predict their binding modes and affinities. This in silico approach helps prioritize the synthesis of compounds that are most likely to have improved activity, thereby saving time and resources. For instance, docking studies could reveal key interactions between the sulfonamide group and the hinge region of a kinase, guiding the design of analogs with enhanced inhibitory potential.

The following table outlines potential structural modifications and the rationale behind them for designing analogs of this compound.

Modification Site Proposed Modification Rationale for Design
3-Acetyl Group Replacement with longer acyl chains (e.g., propionyl, butyryl)To explore the size of the hydrophobic pocket.
Introduction of cyclic acyl groups (e.g., cyclopropylcarbonyl)To introduce conformational rigidity and improve binding affinity.
Conversion to other functional groups (e.g., alcohol, oxime)To alter hydrogen bonding potential and polarity.
2-(Methylaminosulfonyl) Group Variation of the N-alkyl substituent (e.g., ethyl, propyl, benzyl)To probe steric tolerance and potential hydrophobic interactions.
Replacement of the sulfonamide with bioisosteres (e.g., carboxylic acid, tetrazole)To modulate acidity, solubility, and pharmacokinetic properties.
Introduction of substituents on the thiophene ringTo explore additional binding interactions and modulate electronic properties.

Through iterative cycles of design, synthesis, and biological evaluation, a comprehensive SAR profile can be established, leading to the identification of analogs with superior therapeutic potential.

Synthesis of Probes for Mechanistic Studies in Chemical Biology

The unique chemical structure of this compound makes it a suitable starting point for the synthesis of chemical probes to investigate biological pathways and mechanisms of action. These probes are typically designed by incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, onto the core scaffold. The key challenge in designing such probes is to ensure that the addition of the tag does not significantly impair the compound's binding affinity for its biological target.

Fluorescent Probes:

Fluorescently labeled analogs of this compound can be used to visualize the subcellular localization of its target protein and to monitor drug-target engagement in living cells. The synthesis of such probes would involve identifying a position on the molecule where a fluorescent dye can be attached via a suitable linker without disrupting key binding interactions. The 3-acetyl group, for instance, could be a potential attachment point. The ketone could be derivatized to form a hydrazone or an oxime linked to a fluorophore like fluorescein (B123965) or a rhodamine dye.

Biotinylated Probes for Target Identification:

Biotinylated probes are powerful tools for affinity-based target identification, a crucial step in understanding the mechanism of action of a novel bioactive compound. A biotin tag allows for the selective capture of the drug-protein complex using streptavidin-coated beads, followed by identification of the protein target by mass spectrometry. The synthesis of a biotinylated probe based on this compound would involve conjugating biotin to the molecule, again likely through a linker attached at a non-critical position for binding. Molecular modeling can help in determining the optimal attachment point to minimize steric hindrance.

The general synthetic strategy for preparing these probes would involve a multi-step synthesis. First, a derivative of this compound bearing a reactive handle (e.g., an amino or carboxylic acid group) would be synthesized. This functionalized analog would then be coupled with an activated form of the desired tag (e.g., an NHS-ester of biotin or a fluorescent dye).

The following table summarizes the types of probes that could be synthesized from this compound and their applications in chemical biology.

Probe Type Reporter Tag Synthetic Strategy Application in Mechanistic Studies
Fluorescent Probe Fluorescein, Rhodamine, etc.Conjugation of a fluorescent dye to a functionalized analog of the parent compound.- Visualization of target protein localization in cells.- Real-time monitoring of drug-target interactions.- High-throughput screening for inhibitors.
Biotinylated Probe BiotinConjugation of biotin via a linker to a functionalized analog.- Affinity-based pull-down assays for target identification.- Validation of drug-target engagement.
Photoaffinity Probe Photoreactive group (e.g., benzophenone, diazirine)Incorporation of a photoreactive group onto the scaffold.- Covalent labeling of the target protein upon photoactivation for definitive target identification.

The development of such chemical probes derived from this compound would be instrumental in elucidating its molecular targets and understanding its biological functions, thereby accelerating its potential translation into a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 3-Acetyl-2-(methylaminosulfonyl)thiophene, and how is purity ensured?

Answer: A common approach involves sequential functionalization of the thiophene ring.

  • Step 1: Sulfonation of thiophene derivatives using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group .
  • Step 2: Friedel-Crafts acylation with acetyl chloride in the presence of H₃PO₄ or Lewis acids to introduce the acetyl group at the 3-position .
  • Purification: Column chromatography (e.g., silica gel with THF/hexane) or recrystallization (ethanol or acetic anhydride) is employed. Purity is validated via HPLC (≥98% purity criteria) and melting point analysis .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., acetyl at C3, sulfonyl at C2). Aromatic protons in thiophene resonate at δ 6.8–7.9 ppm .
  • IR Spectroscopy: Peaks at 1685–1665 cm⁻¹ (C=O stretch of acetyl) and 1340–1160 cm⁻¹ (S=O stretches) are diagnostic .
  • X-ray Crystallography: Resolves bond lengths and angles, particularly the planarity of the thiophene ring and substituent orientations .

Q. How is the compound quantified in complex mixtures, such as benzene-thiophene systems?

Answer:

  • Gas Chromatography (GC): Utilized for separation, with detection limits of 0.1–250 mg/kg .
  • UV-Vis Spectroscopy: Leverages thiophene’s π-π* transitions (e.g., absorbance at ~240 nm) for quantification .

Advanced Research Questions

Q. What computational frameworks predict the reactivity of this compound?

Answer:

  • Conceptual DFT: Global descriptors like electrophilicity index (ω) and LUMO energy correlate with reactivity. For example, the acetyl group increases electrophilicity, enhancing susceptibility to nucleophilic attack .
  • Topological Analysis: Atom-in-molecules (AIM) theory maps electron density distribution, identifying reactive sites (e.g., sulfonyl oxygen as a nucleophilic hotspot) .

Q. How does structural modification impact its biological activity as an enzyme inhibitor?

Answer:

  • Substituent Effects: The methylaminosulfonyl group enhances binding to hydrophobic pockets in enzymes like PTP1B (protein tyrosine phosphatase 1B), while the acetyl group stabilizes interactions via hydrogen bonding .
  • Case Study: Analogous thiophene derivatives show IC₅₀ values <1 µM for 5-HT1A serotonin receptors, suggesting potential for neuropharmacological applications .

Q. What challenges arise in analyzing its stability under catalytic conditions?

Answer:

  • Thermal Degradation: Thermogravimetric analysis (TGA) reveals decomposition >200°C, limiting high-temperature applications .
  • Acid Sensitivity: The sulfonyl group undergoes hydrolysis in strong acids (e.g., H₂SO₄), necessitating pH-controlled environments for catalytic studies .

Q. How is it applied in materials science, such as semiconductor polymers?

Answer:

  • Conductive Polymers: Thiophene derivatives like PBTTT (poly(2,5-bis(3-alkylthiophen-2-yl)thiophene)) exhibit high hole mobility (>1 cm²/V·s) in thin-film transistors. The acetyl-sulfonyl groups improve solubility for solution processing .
  • Photovoltaic Devices: Acts as an electron-deficient comonomer in donor-acceptor polymers, enhancing charge separation in organic solar cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.